

A Technical Guide to the Discovery and Synthesis of MtTMPK-IN-7

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Compound of Interest		
Compound Name:	MtTMPK-IN-7	
Cat. No.:	B15568390	Get Quote

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Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of MtTMPK-IN-7, a novel antimycobacterial agent. MtTMPK-IN-7 was identified through a targeted research initiative to enhance the cellular uptake of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis.[1][2] This guide details the scientific rationale, synthesis protocols, and key experimental data related to MtTMPK-IN-7, also known as compound 26 in the primary literature.[1] It is intended to serve as a resource for researchers in the fields of medicinal chemistry, tuberculosis drug discovery, and infectious diseases.

Introduction: Targeting MtTMPK

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the pyrimidine biosynthesis pathway, responsible for the phosphorylation of thymidine 5'-monophosphate (dTMP) to thymidine 5'-diphosphate (dTDP).[1] This step is the final specific stage in the de novo and salvage pathways for the synthesis of thymidine 5'-triphosphate (dTTP), an essential precursor for DNA replication.[1] The low sequence homology between MtTMPK and its human counterpart makes it an attractive and specific target for the development of novel antituberculosis therapeutics.[3]



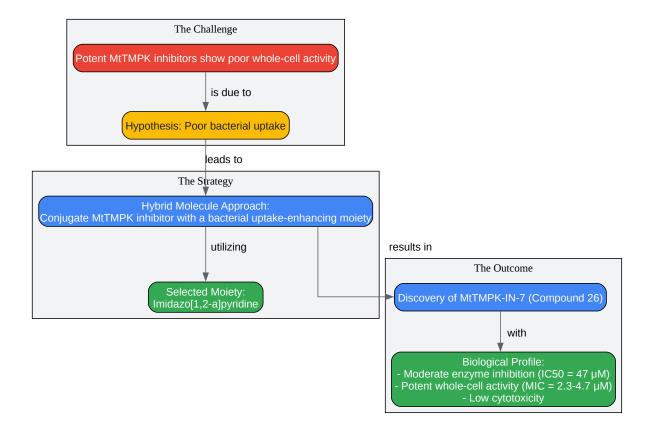
While numerous potent inhibitors of the MtTMPK enzyme have been developed, these often exhibit poor activity against whole M. tuberculosis cells.[1][2] This discrepancy is largely attributed to the poor uptake of these compounds across the complex mycobacterial cell wall. [1][2] The discovery of **MtTMPK-IN-7** was the result of a strategic effort to overcome this challenge by conjugating a known MtTMPK inhibitor scaffold with molecular fragments recognized for their ability to facilitate entry into mycobacteria.[1][2]

The Discovery of MtTMPK-IN-7: A Hybrid Approach

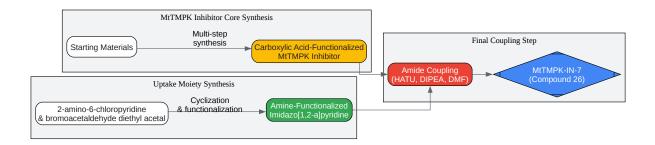
MtTMPK-IN-7 was developed as part of a series of hybrid molecules. The core concept was to attach moieties known to enhance mycobacterial uptake to a previously identified MtTMPK inhibitor.[1] In the case of MtTMPK-IN-7, an imidazo[1,2-a]pyridine scaffold was selected for this purpose.[1] This specific heterocyclic system has been noted in other compounds with demonstrated whole-cell activity against M. tuberculosis. The resulting conjugate, MtTMPK-IN-7 (compound 26), demonstrated a compelling biological profile, with moderate enzymatic inhibition but significantly improved whole-cell antimycobacterial potency.[1][2]

Logical Flow of Discovery









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